Edoxaban hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

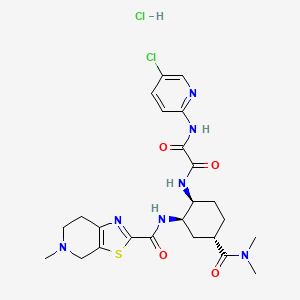

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H/t13-,15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCNCZOSSOOQR-QXXZOGQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480448-29-1 | |

| Record name | Edoxaban hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480448291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDOXABAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606P02282F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Edoxaban Hydrochloride on Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which edoxaban hydrochloride exerts its anticoagulant effect through the direct, selective, and reversible inhibition of Factor Xa (FXa). The document details the binding kinetics, pharmacodynamic effects, and the experimental methodologies used to characterize this interaction.

Introduction to Edoxaban and the Coagulation Cascade

Edoxaban is a member of the direct oral anticoagulant (DOAC) class of drugs, which have emerged as a significant advancement in the prevention and treatment of thromboembolic disorders.[1] Unlike traditional anticoagulants such as warfarin, which indirectly inhibit the synthesis of multiple clotting factors, edoxaban offers a targeted approach with a predictable pharmacokinetic and pharmacodynamic profile.[1][2] It is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[3]

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. This process involves two primary pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[4] FXa plays a pivotal role by forming the prothrombinase complex with Factor Va on the surface of activated platelets. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa), the key enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[5][6] Given its central and rate-limiting position, FXa is an attractive target for anticoagulant therapy.[6]

Core Mechanism of Action of Edoxaban on Factor Xa

Edoxaban functions as a highly specific, direct, competitive, and reversible inhibitor of FXa.[1][6][7] Its mechanism of action is characterized by the following key features:

-

Direct Inhibition: Edoxaban binds directly to the active site of the FXa enzyme, physically obstructing its ability to interact with its substrate, prothrombin. This action is independent of cofactors like antithrombin III.[1][2]

-

Selective Inhibition: The molecular structure of edoxaban allows for high selectivity towards FXa, with significantly lower affinity for other serine proteases in the coagulation cascade, such as thrombin.[8][9] This specificity contributes to its favorable safety profile.

-

Reversible Binding: The interaction between edoxaban and FXa is reversible, allowing for a predictable duration of action and a more manageable anticoagulant effect compared to irreversible inhibitors.[1][5]

-

Inhibition of Free and Prothrombinase-Bound FXa: Crucially, edoxaban inhibits not only free circulating FXa but also FXa that is incorporated within the prothrombinase complex.[2][5] This comprehensive inhibition effectively shuts down the amplification of thrombin generation.[5]

By blocking FXa, edoxaban attenuates thrombin generation in a concentration-dependent manner, thereby reducing the formation of fibrin clots and suppressing thrombin-induced platelet aggregation.[1][5]

Caption: Edoxaban's site of action in the coagulation cascade.

Binding Kinetics and Inhibitory Potency

The efficacy of edoxaban is quantified by its binding affinity and inhibitory constants. These parameters are determined through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) represents the concentration of edoxaban required to inhibit 50% of FXa activity.

| Moiety | Anti-FXa IC50 (nM) | Protein Binding (%) | Relative Exposure (%) in Normal Renal Function |

| Edoxaban (Parent) | 3.0 | ~55 | 100 |

| M-4 (Metabolite) | 1.8 | ~80 | 5.70 |

| M-6 (Metabolite) | 6.9 | Not Assessed | 2.75 |

| M-8 (Metabolite) | 2.7 | Not Assessed | Not Quantifiable |

| Data sourced from pharmacokinetic studies.[6] |

The low nanomolar IC50 value for edoxaban underscores its potent inhibition of FXa. While its primary metabolite, M-4, also demonstrates significant activity, its contribution to the overall anticoagulant effect is limited in subjects with normal renal function due to its low abundance and high protein binding.[6]

Pharmacodynamic Effects on Coagulation Assays

The anticoagulant activity of edoxaban can be measured by various laboratory coagulation assays. The results of these tests are concentration-dependent and reagent-dependent.

| Coagulation Assay | Effect of Edoxaban | Correlation with Concentration | Utility for Monitoring |

| Prothrombin Time (PT) | Prolonged[2][9] | Linear, but reagent-dependent[9][10] | A normal PT does not rule out clinically relevant drug levels.[9][11] |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged[2][9] | Modest correlation, less sensitive than PT[9][12] | Insufficiently sensitive for routine quantification.[9] |

| Chromogenic Anti-Xa Assay | Inhibition of FXa activity | Strong linear correlation (R² > 0.95)[9][11][13] | Preferred method for quantifying edoxaban concentration.[9][14] |

| Thrombin Generation Assay (TGA) | Decreased thrombin peak and potential; increased lag time[2][13] | Highly sensitive, even at trough levels[12] | Useful for assessing overall pharmacodynamic effect, but lacks standardization.[13] |

| Dilute Russell's Viper Venom Time (dRVVT) | Prolonged[13] | Concentration-dependent[13] | Can be used, but effect is reagent-dependent.[13] |

Experimental Protocols

Characterization of FXa inhibitors like edoxaban relies on standardized in vitro and ex vivo experimental protocols.

This assay is the recommended method for accurately measuring plasma edoxaban concentrations.[15]

Principle: The assay measures the residual activity of a known amount of FXa after inhibition by edoxaban in a plasma sample. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the edoxaban concentration in the sample.[15]

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood from a subject.

-

Reagent Preparation: Prepare edoxaban calibrators and controls of known concentrations by spiking drug-free plasma.

-

Assay Procedure: a. A specific volume of patient plasma, calibrator, or control is incubated with a reagent containing a fixed, excess amount of bovine or human FXa. b. During this incubation, edoxaban in the plasma binds to and inhibits FXa. c. A chromogenic substrate specific for FXa is then added. d. The residual, uninhibited FXa cleaves the substrate, leading to a color change. e. The reaction is stopped after a fixed time, and the absorbance is read at a specific wavelength (typically 405 nm) using a spectrophotometer.

-

Data Analysis: A calibration curve is generated by plotting the absorbance values of the calibrators against their known concentrations. The concentration of edoxaban in the patient samples is then interpolated from this curve.

This global hemostasis assay provides a comprehensive assessment of the overall coagulation potential.

Principle: The TGA measures the dynamics of thrombin generation and decay in plasma after the initiation of coagulation. The output is a thrombogram, a curve representing thrombin concentration over time.

Methodology:

-

Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.

-

Initiation of Coagulation: A trigger reagent, typically containing a low concentration of tissue factor and phospholipids, is added to the plasma sample.

-

Thrombin Measurement: A fluorogenic substrate for thrombin is included in the reaction mixture. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.

-

Signal Detection: The fluorescence intensity is monitored in real-time using a fluorometer.

-

Data Analysis: The raw fluorescence data is converted into a thrombin concentration curve (the thrombogram). Key parameters are derived from this curve, including:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).

-

Peak Thrombin: The maximum concentration of thrombin reached.

-

Time to Peak: The time taken to reach the peak thrombin concentration.

-

Edoxaban will characteristically increase the lag time and decrease the ETP and peak thrombin.[2]

Caption: Workflow for a chromogenic anti-Factor Xa assay.

Conclusion

This compound exerts its anticoagulant effect through a potent, direct, selective, and reversible inhibition of Factor Xa. By binding to the active site of both free and prothrombinase-complexed FXa, it effectively blocks the conversion of prothrombin to thrombin, a critical amplification step in the coagulation cascade. This targeted mechanism results in a predictable anticoagulant response that can be accurately quantified using chromogenic anti-Xa assays. A thorough understanding of its mechanism, binding kinetics, and pharmacodynamic profile is essential for its safe and effective use in clinical practice and for guiding future research in the field of anticoagulation.

References

- 1. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcorp.com [labcorp.com]

Edoxaban's Inhibitory Potency on Free Factor Xa and the Prothrombinase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of Edoxaban, a direct oral anticoagulant (DOAC), against its target, Factor Xa (FXa), in both its free form and when incorporated into the prothrombinase complex. This document is intended to serve as a comprehensive resource, detailing the quantitative inhibitory constants (Ki), the intricate experimental methodologies used for their determination, and the broader context of Edoxaban's mechanism of action within the coagulation cascade.

Quantitative Inhibitory Activity of Edoxaban

Edoxaban exhibits potent and highly selective inhibition of Factor Xa. Its inhibitory constant (Ki) varies depending on whether FXa is freely circulating or assembled within the prothrombinase complex, which also consists of Factor Va, phospholipids, and calcium ions. This distinction is critical for understanding its anticoagulant efficacy.

| Target Enzyme | Edoxaban Ki Value (nM) |

| Free Factor Xa | 0.561[1] |

| Prothrombinase-Bound Factor Xa | 2.98[2] |

Caption: Table summarizing the inhibitory constant (Ki) of Edoxaban for free Factor Xa and prothrombinase-bound Factor Xa.

The Coagulation Cascade and Edoxaban's Point of Intervention

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. By inhibiting Factor Xa, Edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby preventing the formation of fibrin from fibrinogen.

Caption: The Coagulation Cascade and Edoxaban's Inhibition of Factor Xa.

Experimental Protocols for Determining Edoxaban's Inhibitory Activity

The determination of Edoxaban's Ki value and its overall anticoagulant effect relies on a suite of well-established in vitro assays. These protocols are designed to measure the enzymatic activity of Factor Xa and the overall clotting time of plasma.

General Principle of Ki Determination for a Competitive Inhibitor

Edoxaban is a competitive inhibitor of Factor Xa. The Ki value is determined by measuring the initial velocity of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.

References

Edoxaban Hydrochloride: A Comprehensive Physicochemical Guide for Researchers

For immediate release: A detailed technical guide on the core physicochemical properties of edoxaban hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of edoxaban's chemical and physical characteristics, crucial for its application in research and formulation development.

Core Physicochemical Properties

Edoxaban is a small molecule, orally bioavailable factor Xa inhibitor. It is a white to pale yellowish-white crystalline powder.[1] The drug is most commonly supplied as edoxaban tosylate monohydrate for pharmaceutical formulations.

Chemical Structure and Identification

The chemical structure of edoxaban free base is depicted below.

IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide[1]

CAS Number: 480449-70-5 (Edoxaban free base)[1]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of edoxaban and its common salt form, edoxaban tosylate monohydrate.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀ClN₇O₄S | [1] |

| Molecular Weight | 548.06 g/mol | [3] |

| Appearance | White to pale yellowish-white crystalline powder | [1] |

| pKa | 6.7 | [1] |

Table 1: Physicochemical Properties of Edoxaban Free Base

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₀ClN₇O₈S₂ (as monohydrate) | [4] |

| Molecular Weight | 738.27 g/mol (as monohydrate) | [2][4] |

| Melting Point | 245-248 °C (with decomposition) | [1] |

| Solubility | pH-dependent | [1] |

| Slightly soluble in water, pH 3-5 buffer | [1] | |

| Very slightly soluble at pH 6-7 | [1] | |

| Practically insoluble at pH 8-9 | [1] | |

| ≥36.9 mg/mL in DMSO | [4] | |

| ≥5.78 mg/mL in Ethanol (with sonication and warming) | [4] | |

| <2.6 mg/mL in Water | [4] | |

| Crystal Form (Form I) | Monoclinic | [5][6] |

| Space Group: P2₁ | [5][6] | |

| a = 7.55097(2) Å | [5][6] | |

| b = 7.09010(2) Å | [5][6] | |

| c = 32.80420(21) Å | [5][6] | |

| β = 96.6720(3)° | [5][6] | |

| Volume = 1744.348(6) ų | [5][6] | |

| Z = 2 | [5][6] |

Table 2: Physicochemical Properties of Edoxaban Tosylate Monohydrate

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the physicochemical characterization of edoxaban.

Solubility Determination (pH-Dependent)

Objective: To determine the aqueous solubility of edoxaban tosylate monohydrate across a range of physiologically relevant pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels (e.g., pH 1, 2, 3, 4, 5, 6, 7, 8, 9).

-

Sample Preparation: Add an excess amount of edoxaban tosylate monohydrate to a known volume of each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of edoxaban in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the determined solubility (in mg/mL) against the corresponding pH of the buffer.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of edoxaban.

Methodology (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of edoxaban in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[7]

Crystal Form Analysis (Powder X-ray Diffraction)

Objective: To characterize the crystalline form of edoxaban tosylate monohydrate.

Methodology:

-

Sample Preparation: Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites. Mount the powdered sample onto a sample holder.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source. Set the instrument parameters, such as the voltage and current for the X-ray tube, scan range (e.g., 2θ from 5° to 40°), and scan speed.

-

Data Acquisition: Collect the diffraction pattern of the sample.

-

Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. Compare the obtained pattern with reference patterns from databases (e.g., ICDD) or literature to identify the crystal form.[8] For detailed structural analysis, Rietveld refinement can be performed on the diffraction data.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to edoxaban research.

Caption: Mechanism of action of edoxaban in the coagulation cascade.

Caption: Experimental workflow for determining pH-dependent solubility.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective use in research and development. The presented data and protocols offer a valuable resource for scientists working with this important anticoagulant.

References

- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [precision.fda.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. Crystal structure of edoxaban tosylate monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Semantic Scholar [semanticscholar.org]

- 6. Crystal structure of edoxaban tosylate monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

A Technical Guide to the In Vitro Cellular Uptake and Metabolism of Edoxaban

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro cellular transport and metabolic pathways of edoxaban, a direct, selective, and reversible inhibitor of coagulation factor Xa. The information is compiled from various in vitro studies to support further research and development.

Cellular Uptake and Efflux

In vitro studies are crucial for characterizing the absorption and distribution properties of a drug candidate. For edoxaban, these studies have established its permeability characteristics and its interaction with key cellular transporters. Edoxaban is primarily absorbed in the upper gastrointestinal tract.[1] Its permeability in Caco-2 cells is poor, which, combined with its low solubility at certain pH levels, leads to its classification as a Biopharmaceutics Classification System (BCS) class IV compound.[1]

Transporter Interactions

The primary mechanism governing the cellular transport of edoxaban is its interaction with the efflux transporter P-glycoprotein (P-gp, ABCB1).

-

P-glycoprotein (P-gp): In vitro bidirectional transport assays using human colon adenocarcinoma Caco-2 cell monolayers confirm that edoxaban is a substrate of the P-gp efflux transporter.[1][2][3][4] This active transport out of the cell is a key factor in edoxaban's overall disposition.[2]

-

Uptake Transporters: Edoxaban is not a significant substrate for major uptake transporters, including organic anion-transporting polypeptide (OATP) 1B1, organic anion transporters (OAT) 1 and 3, or organic cation transporter (OCT) 2.[1][2]

-

Metabolite Transport: Interestingly, the major active metabolite of edoxaban, M-4, has been identified as a substrate of the hepatic uptake transporter OATP1B1.[5][6]

The diagram below illustrates the cellular transport of edoxaban, highlighting the dominant role of P-gp-mediated efflux.

Quantitative Data: Transporter Affinity and Inhibition

The following table summarizes the quantitative data from in vitro studies on edoxaban's interaction with various transporters.

| Parameter | Transporter/Enzyme | Value | Reference |

| Substrate Status | P-glycoprotein (P-gp) | Yes | [1][2][3] |

| OATP1B1, OAT1/3, OCT2 | No | [1][2] | |

| Inhibitory Potential | P-gp, OATP1B1, OATP1B3 | IC₅₀ ≥50 μM (Weak) | [1] |

| OAT1, OAT3, OCT1, OCT2 | IC₅₀ ≥100 μM (Minimal) | [1] | |

| Cytochrome P450s (CYPs) | IC₅₀ ≥100 μM (Minimal) | [1] |

In Vitro Metabolism

Metabolism is a minor clearance pathway for edoxaban in individuals with normal renal function.[1] In vitro experiments using human liver microsomes and cytosol have identified several phase 1 and phase 2 metabolites.[1] Unchanged edoxaban is the predominant form found in plasma.[7][8]

Metabolic Pathways

-

Hydrolysis (Major Metabolic Pathway): The primary metabolic transformation is hydrolysis mediated by carboxylesterase-1 (CES1), which is present in human liver microsomes and cytosol.[1] This reaction forms the M-4 metabolite, which is human-specific and pharmacologically active.[1][8] However, M-4 exposure is less than 10% of the parent compound's exposure in healthy adults.[1][8]

-

Oxidation (Minor Pathway): Cytochrome P450 3A4 (CYP3A4) mediates the formation of M-5 and hydroxymethyl edoxaban (M-7) in the presence of NADPH.[1] This pathway accounts for less than 10% of edoxaban's clearance.[1]

-

Conjugation (Phase 2): Edoxaban can also undergo phase 2 metabolism via glucuronidation to form an N-glucuronide metabolite (M-3).[1]

The diagram below outlines the key metabolic transformations of edoxaban.

Quantitative Data: Metabolite Activity and Properties

The table below summarizes key in vitro data for edoxaban and its primary active metabolites.

| Moiety | Anti-FXa IC₅₀ (nM) | Plasma Protein Binding (%) | Note | Reference |

| Edoxaban (Parent) | 3.0 | ~55% | - | [1][8] |

| M-4 | 1.8 | ~80% | Major human metabolite | [1] |

| M-6 | 6.9 | Not Assessed | - | [1] |

| M-8 | 2.7 | Not Assessed | - | [1] |

Key Experimental Protocols

The data presented in this guide were generated using established in vitro methodologies. Below are detailed descriptions of the core experimental protocols.

Bidirectional Caco-2 Permeability Assay

This assay is the gold standard for assessing a compound's intestinal permeability and identifying its potential as a substrate for efflux transporters like P-gp.

-

Objective: To determine the apparent permeability coefficient (Papp) of edoxaban in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

-

Methodology:

-

Cell Culture: Human Caco-2 cells are seeded at a high density on permeable polycarbonate filter inserts in a multi-well plate system.

-

Monolayer Formation: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions, mimicking the intestinal epithelium.

-

Transport Experiment:

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

For A→B assessment, a solution containing [¹⁴C]-labeled edoxaban is added to the apical (upper) chamber.

-

For B→A assessment, the solution is added to the basolateral (lower) chamber.

-

To confirm P-gp interaction, the experiment is repeated in the presence of a potent P-gp inhibitor, such as verapamil.[2]

-

-

Sampling & Analysis: Samples are taken from the receiver chamber at various time points and the concentration of edoxaban is quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Calculation: The Papp is calculated for each direction. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2, which is reduced in the presence of an inhibitor, indicates active efflux.

-

The following diagram illustrates the workflow for this assay.

In Vitro Metabolism Assay using Human Liver Microsomes

This assay is used to identify metabolic pathways and the enzymes involved, particularly for Phase 1 reactions.

-

Objective: To identify the metabolites of edoxaban and determine the role of CYP and other microsomal enzymes.

-

Methodology:

-

Preparation: A reaction mixture is prepared containing pooled human liver microsomes, edoxaban, and a buffer solution.

-

Incubation: The reaction is initiated by adding a cofactor, typically NADPH for CYP-mediated reactions.[1] A control incubation without the cofactor is run in parallel.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Enzyme Identification: To identify specific enzymes (e.g., CYP3A4), the assay can be repeated with recombinant human enzymes or with selective chemical inhibitors.

-

In Vitro Anticoagulation Assays

These assays measure the pharmacological effect of edoxaban on blood coagulation in a controlled environment.

-

Objective: To quantify the anticoagulant activity of edoxaban.

-

Methodology:

-

Sample Preparation: Pooled, citrated, platelet-poor plasma from healthy subjects is spiked with known concentrations of edoxaban.[9][10]

-

Coagulation Tests: Standard clotting time tests, such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), are performed using various thromboplastin reagents.[9] In vitro, edoxaban doubled PT and aPTT at concentrations of 0.256 and 0.508 μM, respectively.[11][12]

-

Thrombin Generation (TG) Assay: The effect of edoxaban on the dynamics of thrombin generation is measured using methods like the Calibrated Automated Thrombogram (CAT).[9] This provides a more comprehensive view of its effect on the coagulation cascade.[11]

-

References

- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edoxabán. Propiedades farmacocinéticas y farmacodinámicas - Revista Española de Cardiología [revespcardiol.org]

- 4. Drug-Drug Interaction Studies of Cardiovascular Drugs Involving P-Glycoprotein, an Efflux Transporter, on the Pharmacokinetics of Edoxaban, an Oral Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An integrated pharmacokinetic/pharmacogenomic analysis of ABCB1 and SLCO1B1 polymorphisms on edoxaban exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

Edoxaban's Influence on Cardiomyocyte Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edoxaban, a direct oral anticoagulant (DOAC), is a selective inhibitor of Factor Xa, pivotal in the coagulation cascade. Beyond its established antithrombotic efficacy, emerging evidence suggests potential off-target effects, including modulation of cellular processes linked to mitochondrial function. The heart, being the most energy-demanding organ, relies heavily on optimal mitochondrial performance within its cardiomyocytes. Mitochondrial dysfunction is a known contributor to various cardiovascular pathologies. This technical guide synthesizes the current, albeit indirect, evidence on the effects of Edoxaban on mitochondrial function in cardiomyocytes. It details plausible signaling pathways, presents available data on its antioxidant and anti-inflammatory properties, and provides comprehensive experimental protocols for future investigations into its direct mitochondrial effects. Due to a lack of direct studies on Edoxaban in cardiomyocytes, this guide extrapolates from findings in other cell types and related compounds to build a framework for further research.

Introduction

Cardiomyocytes are densely populated with mitochondria, which generate over 95% of the ATP required for cardiac contraction and relaxation.[1] Consequently, any impairment of mitochondrial function can lead to significant cardiac dysfunction. Drug-induced mitochondrial toxicity is a recognized mechanism of cardiotoxicity.[2] Edoxaban's primary mechanism of action is the direct, selective, and reversible inhibition of Factor Xa, which in turn reduces thrombin generation.[3] However, Factor Xa is also known to exert non-hemostatic effects, primarily through the activation of Protease-Activated Receptors (PARs) on various cell types, including cardiomyocytes.[4] This guide explores the potential for Edoxaban to indirectly influence cardiomyocyte mitochondrial function by mitigating Factor Xa-mediated oxidative stress and inflammation.

Data Presentation: Antioxidant and Anti-inflammatory Effects of Edoxaban and Other Factor Xa Inhibitors

Direct quantitative data on Edoxaban's effect on cardiomyocyte mitochondrial respiration, ATP production, and membrane potential are currently unavailable in the published literature. The following tables summarize the existing data on Edoxaban's antioxidant and anti-inflammatory effects in other cell types and the varied effects of other Factor Xa inhibitors on mitochondrial function.

Table 1: Summary of Observed Antioxidant and Anti-inflammatory Effects of Edoxaban

| Parameter Measured | Cell/Animal Model | Key Findings | Reference(s) |

| Reactive Oxygen Species (ROS) Production | Human kidney 2 (HK-2) cells | Edoxaban reduced ROS production induced by Factor Xa, indoxyl sulfate, and angiotensin II. This was attributed to both Factor Xa inhibition and direct radical-scavenging activity. | [1] |

| Oxidative Stress & Inflammation | Rat model of abdominal aortic aneurysm | Edoxaban treatment reduced oxidative stress and inflammation, which was associated with a positive impact on mitochondrial damage, mitophagy, and apoptosis. | [5] |

| Inflammatory Biomarkers (TNF-α, IL-1β, IL-6, IL-10) | Mouse model of atrial fibrillation | Edoxaban significantly decreased the expression of these inflammatory biomarkers in the heart. | [6][7] |

| Mitochondrial Oxygen Consumption & ATP Generation | Human alveolar epithelial cells | Edoxaban prevented activated clotting factor X-induced mitochondrial impairment by increasing maximal mitochondrial oxygen consumption and subsequent ATP generation. | [1] |

Table 2: Effects of Other Direct Oral Anticoagulants (DOACs) on Mitochondrial Function

| DOAC | Cell/Animal Model | Effect on Mitochondrial Function | Reference(s) |

| Rivaroxaban | Angiotensin II-infused KKAy mice | Protected mitochondria by altering the expression of mitochondrial function-related genes and reducing the decline in cardiac ROS and ATP production. | [1] |

| Rivaroxaban | Rat kidney mitochondria | Showed dose-dependent effects: low concentrations induced mitochondrial dysfunction and oxidative stress, while high concentrations were protective. | [1] |

| Rivaroxaban | Rat heart (myocardial mitophagy study) | Reduced cell death in cardiomyocytes during myocardial infarction, suggesting a protective effect on mitochondrial health. | [5] |

| Apixaban | In vitro model of endothelial dysfunction | Exhibited antioxidant properties by decreasing ROS production. | [1] |

Proposed Signaling Pathways of Edoxaban's Action on Cardiomyocyte Mitochondria

Based on current evidence, Edoxaban's influence on cardiomyocyte mitochondria is likely indirect, stemming from its inhibition of Factor Xa and the subsequent downstream signaling events. Factor Xa can activate PARs, particularly PAR-1 and PAR-2, which are present on cardiomyocytes.[4] PAR activation is linked to inflammatory and hypertrophic signaling, which can increase cellular stress and impair mitochondrial function.

The proposed pathway is as follows:

-

Edoxaban directly inhibits Factor Xa.

-

This prevents the activation of PARs on the cardiomyocyte surface by Factor Xa.

-

The downstream signaling cascades from PAR activation, which can include the activation of NF-κB and NADPH oxidase, are suppressed.

-

A reduction in NF-κB activation leads to decreased expression of pro-inflammatory cytokines.[6]

-

Reduced NADPH oxidase activity results in lower production of reactive oxygen species (ROS).

-

The combined decrease in inflammation and oxidative stress alleviates the burden on mitochondria, preventing mitochondrial damage and dysfunction.

Experimental Protocols for Assessing Edoxaban's Effect on Cardiomyocyte Mitochondrial Function

To directly investigate the effects of Edoxaban on cardiomyocyte mitochondrial function, a series of in vitro experiments are necessary. The following protocols outline standard methodologies.

Cell Culture

-

Primary Cardiomyocytes: Neonatal rat ventricular myocytes (NRVMs) can be isolated and cultured. While a standard model, species differences should be considered.

-

iPSC-Derived Cardiomyocytes: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more clinically relevant model. Cells should be cultured according to established protocols until they exhibit spontaneous, synchronous contractions.

-

Edoxaban Treatment: A dose-response curve should be established. Edoxaban concentrations could range from clinically relevant plasma concentrations to higher doses to assess for potential toxicity. A vehicle control (e.g., DMSO) must be included.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

-

Apparatus: Seahorse XF Analyzer (Agilent).

-

Method: hiPSC-CMs are seeded in Seahorse XF cell culture microplates. After adherence and Edoxaban treatment, the culture medium is replaced with XF assay medium. The Seahorse XF Cell Mito Stress Test is performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).

-

Parameters Measured:

-

Basal Respiration: The baseline oxygen consumption rate (OCR).

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Proton Leak: The remaining OCR after oligomycin injection not coupled to ATP synthesis.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Assessment of ATP Production

-

Assay: Luciferase-based ATP determination assay (e.g., ATPlite Luminescence Assay System).

-

Method: Cardiomyocytes are cultured and treated with Edoxaban in opaque-walled microplates. At the end of the treatment period, cells are lysed, and the ATP detection substrate is added. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

-

Data Normalization: ATP levels are normalized to the total protein content in each well, determined by a BCA or Bradford assay.

Detection of Reactive Oxygen Species (ROS)

-

Probe: MitoSOX™ Red, a fluorescent probe that specifically targets mitochondrial superoxide.

-

Method: After treatment with Edoxaban, cardiomyocytes are incubated with MitoSOX™ Red. Cells can then be analyzed by:

-

Fluorescence Microscopy: To visualize changes in mitochondrial ROS generation.

-

Flow Cytometry: To quantify the mean fluorescence intensity across the cell population.

-

-

Positive Control: A known inducer of mitochondrial ROS, such as antimycin A, should be used.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Probe: Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence indicates depolarization.

-

Method: Cardiomyocytes are loaded with TMRE after Edoxaban treatment. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

Positive Control: A mitochondrial uncoupler like FCCP should be used to induce complete depolarization and establish the baseline for a collapsed membrane potential.

Conclusion and Future Directions

While direct evidence of Edoxaban's impact on cardiomyocyte mitochondrial function is currently lacking, a compelling case can be made for its potential to confer indirect benefits. By inhibiting Factor Xa, Edoxaban may mitigate the downstream inflammatory and oxidative stress pathways that are known to impair mitochondrial health. The antioxidant properties observed in other cell types further support this hypothesis.

However, the dose-dependent and sometimes contradictory effects seen with other DOACs underscore the necessity for direct investigation. The experimental protocols outlined in this guide provide a clear roadmap for future research to elucidate the precise effects of Edoxaban on cardiomyocyte mitochondrial respiration, ATP production, ROS generation, and membrane potential. Such studies are crucial for a comprehensive understanding of Edoxaban's cardiovascular safety and potential pleiotropic effects beyond anticoagulation. Future research should prioritize the use of human iPSC-derived cardiomyocytes to ensure the clinical relevance of the findings.

References

- 1. Edoxaban Exerts Antioxidant Effects Through FXa Inhibition and Direct Radical-Scavenging Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coagulation Factor Xa Induces Proinflammatory Responses in Cardiac Fibroblasts via Activation of Protease-Activated Receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor Xa Inhibition, A New Strategy for Prevention of Adverse Cardiac Remodeling in Early Stages? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of edoxaban on apoptosis in an abdominal aortic aneurysm model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial Effect of Edoxaban on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Off-Target Effects of Edoxaban in Cell-Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, a direct oral anticoagulant, selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade. While its on-target effects on hemostasis are well-documented, emerging evidence from cell-based assays reveals that Edoxaban exerts several off-target effects, influencing key cellular processes such as proliferation, migration, angiogenesis, and inflammation. These effects are primarily observed in endothelial cells and are mediated through various signaling pathways. This technical guide provides a comprehensive overview of the known off-target effects of Edoxaban in cell-based assays, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development.

Data Presentation: Quantitative Effects of Edoxaban in Cell-Based Assays

The following tables summarize the quantitative data on the off-target effects of Edoxaban observed in various cell-based assays.

| Cellular Process | Cell Type | Assay | Edoxaban Concentration | Observed Effect | Reference |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Real-time cell analysis | 10 - 500 nM | Promoted HUVEC growth, with a maximal response at 100 nM.[1][2] | Almengló et al., 2020 |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Wound healing assay | 50 - 100 nM | Counteracted the pro-migratory effects of FXa.[1][2] | Almengló et al., 2020 |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube formation assay | 100 - 500 nM | Partially restored the anti-angiogenic effect of FXa.[1][2] | Almengló et al., 2020 |

| Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) and Peripheral Blood Mononuclear Cells (PBMCs) | Adhesion assay | 50 - 500 nM | Significantly inhibited PBMC adhesion to HUVEC monolayers and blocked FXa- and TNF-induced adhesion.[1][2] | Almengló et al., 2020 |

| Inflammation | Mouse Model of Atrial Fibrillation and Venous Thrombosis | ELISA | Not Specified | Significantly downregulated serum levels of inflammatory factors IL-1, IL-4, IL-8, and TNF-α (P<0.01).[3][4] | Wu et al., 2019 |

| Signaling Pathway | Vascular Endothelial Cells (VECs) from mouse model | Western Blot | Not Specified | Significantly upregulated the expression of PI3K and AKT (P<0.01).[3][4] | Wu et al., 2019 |

| Signaling Pathway | Platelets from mouse model | Western Blot | Not Specified | Significantly promoted Wnt-β phosphorylation (P<0.01).[3] | Wu et al., 2019 |

| Signaling Pathway | Mouse Hepatic Ischemia-Reperfusion Injury Model | Western Blot | 50 mg/kg (in vivo) | Reduced PAR-2 expression (0.4-fold of vehicle, p=0.041) and ERK 1/2 phosphorylation (0.4-fold of vehicle, p=0.002).[5][6] | Maeda et al., 2024 |

Signaling Pathways Modulated by Edoxaban

Edoxaban's off-target effects are mediated through its influence on several key intracellular signaling pathways.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In HUVECs, Edoxaban has been shown to promote cell viability and growth through the activation of this pathway.[7][8]

Edoxaban's indirect activation of the PI3K/AKT pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses. Edoxaban has demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway, which in turn blocks the expression of cell adhesion molecules.[7][8]

Inhibition of the NF-κB pathway by Edoxaban.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation and differentiation. In a mouse model of atrial fibrillation and venous thrombosis, Edoxaban was found to upregulate Wnt-β expression, which in turn activated the PI3K/AKT pathway.[3][4]

Edoxaban's influence on the Wnt/β-catenin pathway.

PAR-2-ERK 1/2 Signaling Pathway

Protease-Activated Receptor 2 (PAR-2) and the downstream Extracellular signal-regulated kinase 1/2 (ERK 1/2) pathway are implicated in inflammatory responses and cell survival. In a mouse model of hepatic ischemia-reperfusion injury, Edoxaban was shown to reduce PAR-2 generation and suppress ERK 1/2 activation.[5][6]

Edoxaban's inhibitory effect on the PAR-2-ERK 1/2 pathway.

Experimental Protocols

This section provides detailed methodologies for the key cell-based assays used to evaluate the off-target effects of Edoxaban.

Cell Proliferation Assay (Real-Time Cell Analysis)

This protocol is adapted for use with a real-time cell analyzer, such as the xCELLigence system, to dynamically monitor HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Edoxaban

-

xCELLigence E-Plate 16 or 96

-

xCELLigence RTCA DP Instrument

Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 supplemented with 2% FBS.

-

Harvest cells and resuspend in EGM-2 at a concentration of 1 x 105 cells/mL.

-

Add 100 µL of cell suspension to each well of an E-Plate.

-

Allow cells to settle for 30 minutes at room temperature.

-

-

Treatment:

-

After an initial period of cell attachment and proliferation (typically 24 hours), add Edoxaban at final concentrations ranging from 10 nM to 500 nM. Include a vehicle control (e.g., DMSO).

-

-

Data Acquisition:

-

Place the E-Plate in the xCELLigence instrument located inside a 37°C, 5% CO2 incubator.

-

Monitor cell proliferation in real-time by measuring impedance every 15-30 minutes for 48-72 hours.

-

-

Data Analysis:

-

The instrument's software will generate a Cell Index (CI) value, which is proportional to the number of adherent cells.

-

Normalize the CI values to the time point just before the addition of Edoxaban.

-

Plot the normalized CI over time to visualize the effect of different Edoxaban concentrations on HUVEC proliferation.

-

Wound Healing (Scratch) Assay

This assay is used to assess the effect of Edoxaban on HUVEC migration.

Materials:

-

HUVECs

-

EGM-2

-

6-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed HUVECs in 6-well plates and grow to a confluent monolayer.

-

-

Wound Creation:

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh EGM-2 containing different concentrations of Edoxaban (e.g., 50 nM, 100 nM) or a vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100

-

Tube Formation (Angiogenesis) Assay

This assay evaluates the effect of Edoxaban on the ability of HUVECs to form capillary-like structures.

Materials:

-

HUVECs

-

EGM-2

-

Matrigel or other basement membrane extract

-

96-well plates

-

Microscope with a camera

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of Edoxaban (e.g., 100 nM, 500 nM) or a vehicle control.

-

Seed 1.5 x 104 cells in 100 µL of the respective media onto the solidified Matrigel.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-16 hours.

-

Capture images of the tube-like structures using a microscope.

-

-

Data Analysis:

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

PBMC Adhesion Assay

This assay measures the effect of Edoxaban on the adhesion of peripheral blood mononuclear cells (PBMCs) to a monolayer of HUVECs.

Materials:

-

HUVECs

-

PBMCs

-

EGM-2

-

RPMI 1640 medium

-

Calcein-AM (or other fluorescent cell tracker)

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

HUVEC Monolayer Preparation:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Treat the HUVEC monolayer with Edoxaban (e.g., 50 nM, 500 nM) and/or a pro-inflammatory stimulus like TNF-α (10 ng/mL) for a specified time (e.g., 4 hours).

-

-

PBMC Labeling and Adhesion:

-

Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Label the PBMCs with Calcein-AM according to the manufacturer's protocol.

-

Add the labeled PBMCs to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.

-

-

Washing and Quantification:

-

Gently wash the wells with PBS to remove non-adherent PBMCs.

-

Quantify the number of adherent PBMCs by measuring the fluorescence intensity using a fluorescence microscope or plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PBMC adhesion relative to the total number of PBMCs added.

-

Determine the percentage of inhibition of adhesion by Edoxaban compared to the control group.

-

Western Blot Analysis for Signaling Pathways

This protocol provides a general framework for analyzing the effect of Edoxaban on the protein expression and phosphorylation status within the PI3K/AKT, NF-κB, Wnt/β-catenin, and PAR-2-ERK 1/2 pathways.

Materials:

-

HUVECs or other relevant cell lines

-

Edoxaban

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., AKT, p-AKT, NF-κB p65, p-NF-κB p65, β-catenin, PAR-2, ERK 1/2, p-ERK 1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Edoxaban at the desired concentrations and for the appropriate duration.

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This technical guide provides a detailed overview of the current understanding of the off-target effects of Edoxaban in cell-based assays. The presented data, protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals investigating the broader biological impact of this widely used anticoagulant. Further research is warranted to fully elucidate the clinical relevance of these off-target effects and to explore their potential therapeutic implications beyond anticoagulation.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway | PLOS One [journals.plos.org]

- 6. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Interaction of Edoxaban with P-glycoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism. As with many orally administered drugs, its absorption and disposition are influenced by drug transporters. A key transporter in this regard is P-glycoprotein (P-gp; MDR1), an ATP-dependent efflux pump highly expressed in the gastrointestinal tract, liver, kidneys, and the blood-brain barrier. Understanding the interaction of edoxaban with P-gp is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions (DDIs). This technical guide provides an in-depth overview of the in vitro assessment of edoxaban's interaction with P-gp, summarizing key quantitative data and detailing relevant experimental protocols.

Edoxaban as a P-glycoprotein Substrate

In vitro studies have unequivocally identified edoxaban as a substrate for P-glycoprotein.[1][2][3] This interaction is characterized by polarized transport in cellular models, where the efflux of edoxaban from the apical (lumen-facing) side of the cell monolayer is significantly greater than its influx from the basolateral (blood-facing) side.

Quantitative Data from Bidirectional Transport Assays

The primary method for evaluating a compound as a P-gp substrate in vitro is the bidirectional transport assay, commonly performed using Caco-2 or MDCK-MDR1 cell monolayers. The key parameters derived from these assays are the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, and the efflux ratio (ER), calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

| Parameter | Cell Line | Edoxaban Concentration (µM) | Value | Reference |

| Papp (A-to-B) | Caco-2 | 1 | 0.23 x 10⁻⁶ cm/s | [2] |

| Papp (B-to-A) | Caco-2 | 1 | 4.47 x 10⁻⁶ cm/s | [2] |

| Efflux Ratio | Caco-2 | 1 | 19.4 | [2] |

| Papp (A-to-B) with Verapamil (100 µM) | Caco-2 | 1 | 2.53 x 10⁻⁶ cm/s | [2] |

| Papp (B-to-A) with Verapamil (100 µM) | Caco-2 | 1 | 2.76 x 10⁻⁶ cm/s | [2] |

| Efflux Ratio with Verapamil (100 µM) | Caco-2 | 1 | 1.1 | [2] |

| Apparent Kₘ for vectorial transport | Caco-2 | 1-100 | 74.0 µM | [2] |

Table 1: In vitro transport parameters of edoxaban in Caco-2 cell monolayers.

Edoxaban as a P-glycoprotein Inhibitor

While edoxaban is a substrate of P-gp, its potential to inhibit the transporter has also been investigated. In vitro studies indicate that edoxaban is a very weak inhibitor of P-glycoprotein.[1][2]

Quantitative Data on P-glycoprotein Inhibition

| Parameter | Value | Reference |

| IC₅₀ for P-gp inhibition | > 30 µM | [2] |

Table 2: In vitro inhibitory potential of edoxaban on P-glycoprotein.

The high IC₅₀ value suggests that at clinically relevant concentrations, edoxaban is unlikely to significantly inhibit the P-gp-mediated transport of other co-administered drugs.[1]

Inhibition of Edoxaban Transport by P-gp Inhibitors

The clinical significance of edoxaban being a P-gp substrate is highlighted by the impact of known P-gp inhibitors on its transport. Co-administration of strong P-gp inhibitors can increase edoxaban's systemic exposure.[3] In vitro inhibition studies quantify the potency of various compounds in blocking the P-gp-mediated efflux of edoxaban.

| Inhibitor | IC₅₀ (µM) on Edoxaban Transport |

| Ketoconazole | 0.244 |

| Cyclosporine A | 0.353 |

| Verapamil | 0.531 |

| Quinidine | 1.13 |

| Ritonavir | 1.95 |

| Amiodarone | 10.1 |

| Diltiazem | 14.5 |

| Atorvastatin | 62.9 |

Table 3: IC₅₀ values of various P-gp inhibitors on the vectorial transport of [¹⁴C]edoxaban in Caco-2 cell monolayers. Data from Mikkaichi et al., 2014.

Experimental Protocols

Bidirectional Transport Assay Using Caco-2 Cells

This protocol describes a typical method for assessing the bidirectional transport of edoxaban across Caco-2 cell monolayers.

a) Cell Culture and Monolayer Formation:

-

Cell Line: Caco-2 (human colon adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded onto permeable Transwell® inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

-

Differentiation: Cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²). The permeability of a paracellular marker, such as Lucifer yellow, can also be assessed.

b) Transport Experiment:

-

Test Compound: [¹⁴C]edoxaban is typically used to facilitate detection and quantification.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

-

Procedure:

-

The culture medium is removed from both the apical (A) and basolateral (B) chambers of the Transwell® inserts.

-

The cell monolayers are washed and pre-incubated with transport buffer at 37°C for 30 minutes.

-

For A-to-B transport , the transport buffer in the apical chamber is replaced with a solution containing [¹⁴C]edoxaban (e.g., 1 µM). The basolateral chamber contains fresh transport buffer.

-

For B-to-A transport , the transport buffer in the basolateral chamber is replaced with a solution containing [¹⁴C]edoxaban. The apical chamber contains fresh transport buffer.

-

For inhibition studies, the P-gp inhibitor (e.g., verapamil at 100 µM) is added to both the apical and basolateral chambers during the pre-incubation and transport phases.

-

The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).

-

At the end of the incubation, samples are collected from the receiver chamber and the concentration of [¹⁴C]edoxaban is determined by liquid scintillation counting.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the insert.

-

C₀ is the initial concentration of the compound in the donor chamber. The efflux ratio is then calculated as Papp(B-to-A) / Papp(A-to-B).

-

Bidirectional transport assay workflow.

P-glycoprotein ATPase Activity Assay

a) Materials:

-

P-gp Source: Membrane vesicles from insect cells (e.g., Sf9) overexpressing human P-gp.

-

Assay Buffer: Tris-MES buffer, pH 6.8, containing EGTA, DTT, and a cocktail of other ATPase inhibitors to minimize background activity.

-

Substrate: ATP (magnesium salt).

-

Positive Control: A known P-gp substrate that stimulates ATPase activity (e.g., verapamil).

-

P-gp Inhibitor: Sodium orthovanadate (Na₃VO₄) to determine the P-gp specific ATPase activity.

-

Phosphate Detection Reagent: A reagent that forms a colored complex with inorganic phosphate (Pi) released from ATP hydrolysis (e.g., a malachite green-based reagent).

b) Procedure:

-

Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles, assay buffer, and the test compound (edoxaban) at various concentrations. Include control wells with a known stimulator (verapamil) and wells with and without sodium orthovanadate.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add MgATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

-

Stop Reaction: Stop the reaction by adding a solution such as sodium dodecyl sulfate (SDS).

-

Color Development: Add the phosphate detection reagent and incubate at room temperature to allow color development.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. The effect of edoxaban is then determined by comparing the P-gp specific ATPase activity in the presence of edoxaban to the basal activity.

P-glycoprotein ATPase assay workflow.

Conclusion

The in vitro evidence strongly supports the classification of edoxaban as a substrate of P-glycoprotein. Its transport is characterized by a high efflux ratio in Caco-2 cell models, which is significantly reduced by the presence of P-gp inhibitors. The apparent Kₘ for this transport is in a range that suggests clinical relevance. Conversely, edoxaban itself is a very weak inhibitor of P-gp, implying a low risk of edoxaban causing clinically significant DDIs by inhibiting the transport of other P-gp substrates. The provided experimental protocols offer a framework for the in vitro investigation of such drug-transporter interactions, which are a critical component of preclinical drug development and safety assessment.

References

The Influence of Edoxaban on Gene Expression in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, a direct oral anticoagulant that selectively inhibits Factor Xa (FXa), is widely prescribed for the prevention and treatment of thromboembolic events. Beyond its well-established anticoagulant properties, emerging evidence suggests that edoxaban exerts pleiotropic effects on the vascular endothelium, influencing gene expression profiles critical to inflammation, cell adhesion, and signaling. This technical guide provides an in-depth overview of the current understanding of edoxaban's impact on endothelial cell gene expression, with a focus on the underlying molecular mechanisms and experimental methodologies.

Data Presentation: Summary of Edoxaban's Effect on Gene Expression in Endothelial Cells

The following tables summarize the qualitative and reported quantitative changes in gene expression in human umbilical vein endothelial cells (HUVECs) following treatment with edoxaban, primarily in the context of stimulation by FXa.

Table 1: Effect of Edoxaban on the Expression of Adhesion Molecules and Prothrombotic Factors

| Gene | Gene Name | Function | Effect of Edoxaban |

| ICAM1 | Intercellular Adhesion Molecule 1 | Mediates leukocyte adhesion to endothelial cells. | Downregulation |

| VCAM1 | Vascular Cell Adhesion Molecule 1 | Mediates adhesion of lymphocytes, monocytes, eosinophils, and basophils. | Downregulation |

| SELE | E-Selectin | Mediates the adhesion of leukocytes to the endothelium. | Downregulation |

| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Inhibits fibrinolysis by inactivating tissue plasminogen activator (tPA) and urokinase (uPA). | Downregulation |

Table 2: Effect of Edoxaban on Key Signaling Pathway Components

| Gene/Protein | Gene/Protein Name | Function | Effect of Edoxaban |

| PI3K | Phosphoinositide 3-kinase | Key component of signaling pathways involved in cell growth, proliferation, and survival. | Upregulation |

| AKT (PKB) | Protein Kinase B | A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. | Increased Phosphorylation (Activation) |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | A protein complex that controls transcription of DNA, cytokine production and cell survival. | Inhibition of Activation |

| PAR-1 (F2R) | Protease-activated receptor 1 | A G protein-coupled receptor activated by thrombin and other proteases, involved in inflammation and thrombosis. | Decreased expression reported in some studies[1] |

| PAR-2 (F2RL1) | Protease-activated receptor 2 | A G protein-coupled receptor activated by trypsin and other proteases, involved in inflammation. | Decreased expression reported in some studies[1] |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of edoxaban on endothelial cells are primarily mediated through the inhibition of the PAR-1 and PAR-2 signaling cascade, which subsequently modulates the PI3K/AKT/NF-κB pathway.[2][3]

Figure 1: Edoxaban's inhibitory effect on the FXa-mediated inflammatory signaling pathway in endothelial cells.

The general workflow for investigating the effect of edoxaban on endothelial cell gene expression involves cell culture, treatment, RNA extraction, and subsequent analysis by RNA sequencing and/or qPCR.

Figure 2: A generalized experimental workflow for studying the effects of edoxaban on gene expression in HUVECs.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature, adapted for the study of edoxaban's effects on endothelial cells.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

This protocol is based on standard procedures for primary endothelial cell culture.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Gelatin-based coating solution

-

T-75 cell culture flasks

-

-

Procedure:

-

Coat T-75 flasks with a gelatin-based solution for at least 30 minutes at 37°C. Aspirate the solution before use.

-

Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

-

Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and seed onto the gelatin-coated T-75 flasks.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture using Trypsin-EDTA.

-

Edoxaban Treatment

-

Materials:

-

Cultured HUVECs (passage 2-5)

-

Edoxaban

-

Factor Xa (FXa)

-

Serum-free endothelial cell basal medium

-

-

Procedure:

-

Seed HUVECs in appropriate culture plates (e.g., 6-well plates for RNA isolation) and grow to 80-90% confluency.

-

Starve the cells in serum-free basal medium for 4-6 hours prior to treatment.

-

Prepare stock solutions of edoxaban and FXa in an appropriate solvent (e.g., DMSO for edoxaban, sterile water or buffer for FXa).

-

Pre-treat cells with edoxaban at desired concentrations (e.g., 100 nM) for 1-2 hours.

-

Stimulate the cells with FXa (e.g., 10 nM) for a specified duration (e.g., 4-24 hours).

-

Include appropriate controls: untreated cells, cells treated with vehicle control, cells treated with edoxaban alone, and cells treated with FXa alone.

-

After the incubation period, proceed with RNA isolation.

-

RNA Isolation and Quality Control

-

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Agilent Bioanalyzer

-

-

Procedure:

-

Lyse the cells directly in the culture plate using the lysis buffer provided in the RNA isolation kit.

-

Follow the manufacturer's protocol for RNA purification, including the on-column DNase digestion step to remove any contaminating genomic DNA.

-

Elute the RNA in RNase-free water.

-

Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

-

Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is generally recommended for RNA sequencing.

-

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing

-

Materials:

-

RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

-

Poly(A) mRNA magnetic isolation module

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

-

-

Procedure:

-

Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform PCR amplification to enrich for adapter-ligated fragments.

-

Purify the library and assess its quality and quantity.

-

Sequence the libraries on a next-generation sequencing platform.

-

Quantitative Real-Time PCR (qPCR)

-

Materials:

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Procedure:

-

Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

-

Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-